molecular formula C19H22N2O3 B269269 N-[4-(propionylamino)phenyl]-2-propoxybenzamide

N-[4-(propionylamino)phenyl]-2-propoxybenzamide

Cat. No. B269269
M. Wt: 326.4 g/mol
InChI Key: ODRUVQJCOWZXMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(propionylamino)phenyl]-2-propoxybenzamide, also known as PPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. PPB is a small molecule inhibitor that has been shown to have a wide range of effects on cellular processes, making it a valuable tool for studying biological systems.

Mechanism of Action

The mechanism of action of N-[4-(propionylamino)phenyl]-2-propoxybenzamide involves its ability to bind to specific proteins and inhibit their activity. N-[4-(propionylamino)phenyl]-2-propoxybenzamide has been shown to bind to the DNA-binding domain of NF-κB, preventing it from binding to DNA and activating the transcription of target genes. This results in the inhibition of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-[4-(propionylamino)phenyl]-2-propoxybenzamide has been shown to have a number of biochemical and physiological effects. In addition to its effects on NF-κB, N-[4-(propionylamino)phenyl]-2-propoxybenzamide has been shown to inhibit the activity of other proteins involved in cellular processes such as cell cycle regulation, apoptosis, and angiogenesis. N-[4-(propionylamino)phenyl]-2-propoxybenzamide has also been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using N-[4-(propionylamino)phenyl]-2-propoxybenzamide in lab experiments is its specificity for certain proteins, which allows for the selective inhibition of specific cellular processes. However, one limitation of using N-[4-(propionylamino)phenyl]-2-propoxybenzamide is its potential toxicity, which can vary depending on the concentration used and the specific cell type being studied.

Future Directions

There are a number of potential future directions for research involving N-[4-(propionylamino)phenyl]-2-propoxybenzamide. One area of interest is the development of more specific and potent inhibitors of NF-κB and other proteins involved in cellular processes. Another area of interest is the use of N-[4-(propionylamino)phenyl]-2-propoxybenzamide in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to fully understand the potential toxicity of N-[4-(propionylamino)phenyl]-2-propoxybenzamide and its effects on different cell types.

Synthesis Methods

N-[4-(propionylamino)phenyl]-2-propoxybenzamide can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. One of the most commonly used methods involves the reaction of 4-aminobenzoyl chloride with propionyl chloride and 2-propoxybenzoic acid in the presence of a base catalyst. This reaction results in the formation of N-[4-(propionylamino)phenyl]-2-propoxybenzamide as a white crystalline solid.

Scientific Research Applications

N-[4-(propionylamino)phenyl]-2-propoxybenzamide has been extensively studied for its potential applications in scientific research. One area of interest is the use of N-[4-(propionylamino)phenyl]-2-propoxybenzamide as a tool for studying the role of specific proteins in cellular processes. N-[4-(propionylamino)phenyl]-2-propoxybenzamide has been shown to inhibit the activity of a number of proteins, including the transcription factor NF-κB, which plays a key role in immune and inflammatory responses.

properties

Product Name

N-[4-(propionylamino)phenyl]-2-propoxybenzamide

Molecular Formula

C19H22N2O3

Molecular Weight

326.4 g/mol

IUPAC Name

N-[4-(propanoylamino)phenyl]-2-propoxybenzamide

InChI

InChI=1S/C19H22N2O3/c1-3-13-24-17-8-6-5-7-16(17)19(23)21-15-11-9-14(10-12-15)20-18(22)4-2/h5-12H,3-4,13H2,1-2H3,(H,20,22)(H,21,23)

InChI Key

ODRUVQJCOWZXMP-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)CC

Canonical SMILES

CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)NC(=O)CC

Origin of Product

United States

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